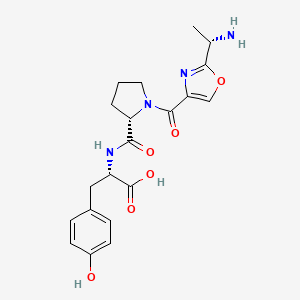![molecular formula C16H15FN4O B12604534 6-(2-Fluorophenyl)-4-propoxypyrido[3,2-D]pyrimidin-2-amine CAS No. 897362-26-4](/img/structure/B12604534.png)
6-(2-Fluorophenyl)-4-propoxypyrido[3,2-D]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Fluorophenyl)-4-propoxypyrido[3,2-D]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrido[3,2-D]pyrimidine family This compound is characterized by its unique structure, which includes a fluorophenyl group, a propoxy group, and a pyrido[3,2-D]pyrimidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Fluorophenyl)-4-propoxypyrido[3,2-D]pyrimidin-2-amine typically involves multi-step reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrido[3,2-D]pyrimidine under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Fluorophenyl)-4-propoxypyrido[3,2-D]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like manganese dioxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
6-(2-Fluorophenyl)-4-propoxypyrido[3,2-D]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-(2-Fluorophenyl)-4-propoxypyrido[3,2-D]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorophenyl group can enhance its binding affinity and specificity towards these targets. Additionally, the propoxy group may influence the compound’s solubility and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Diphenylpyrimidin-2-amine: Known for its anticancer properties.
2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl phenol: Inhibits Aurora kinase A and has anticancer activity.
Pyrrolo[2,3-d]pyrimidines: Exhibits better anti-inflammatory activity compared to other pyrimidine derivatives.
Uniqueness
6-(2-Fluorophenyl)-4-propoxypyrido[3,2-D]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its binding interactions with molecular targets, while the propoxy group influences its pharmacokinetic properties.
Propriétés
Numéro CAS |
897362-26-4 |
|---|---|
Formule moléculaire |
C16H15FN4O |
Poids moléculaire |
298.31 g/mol |
Nom IUPAC |
6-(2-fluorophenyl)-4-propoxypyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C16H15FN4O/c1-2-9-22-15-14-13(20-16(18)21-15)8-7-12(19-14)10-5-3-4-6-11(10)17/h3-8H,2,9H2,1H3,(H2,18,20,21) |
Clé InChI |
SZXCVBVBJLNNKR-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=CC=C3F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


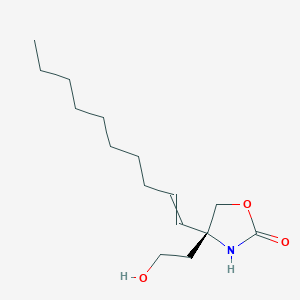
![(Naphthalen-2-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12604459.png)
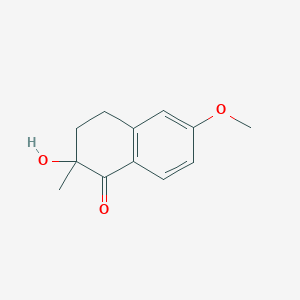
![3-[2-(2-Ethoxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12604466.png)
![1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine](/img/structure/B12604470.png)
boranyl](/img/structure/B12604474.png)
![1,3-Dimethyl-7-phenylthieno[3,2-g]pteridine-2,4(1H,3H)-dione](/img/structure/B12604476.png)
![N-(2-Ethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12604478.png)
![2-{4-[5-(2-Methylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B12604482.png)

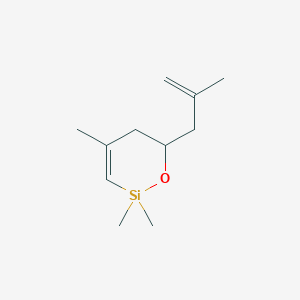
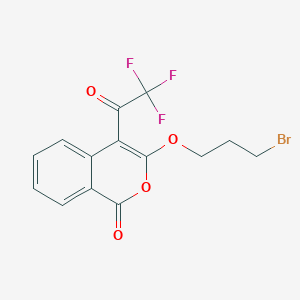
![1-[(1S,2R)-2-Methoxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B12604514.png)
